3-Methyl-2,4-dinitrophenol

Overview

Description

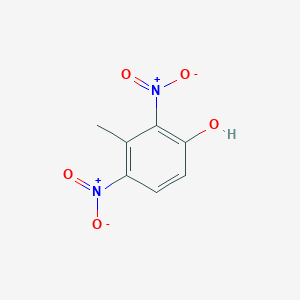

3-Methyl-2,4-dinitrophenol is an organic compound characterized by the presence of a methyl group and two nitro groups attached to a phenol ring. This compound is known for its yellow crystalline appearance and its solubility in organic solvents such as ethanol and acetone, while being nearly insoluble in water . It is a toxic compound and has been studied for various applications in scientific research and industry.

Preparation Methods

The synthesis of 3-Methyl-2,4-dinitrophenol typically involves the nitration of 3-methylphenol (m-cresol). The process includes the following steps:

Nitration Reaction: 3-Methylphenol is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the 2 and 4 positions of the phenol ring.

Purification: The reaction mixture is then neutralized, and the product is extracted using organic solvents.

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

3-Methyl-2,4-dinitrophenol undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups activate the aromatic ring towards nucleophilic attack. .

Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.

The major products formed from these reactions include 3-methyl-2,4-diaminophenol (from reduction) and various substituted phenols (from nucleophilic substitution).

Scientific Research Applications

Mitochondrial Uncoupling and Metabolic Disorders

3-Methyl-DNP has been studied for its effects on mitochondrial function and metabolism. It acts by dissipating the proton gradient across the mitochondrial membrane, which can lead to increased metabolic rates. This property has implications for treating conditions such as obesity and metabolic syndrome.

Case Study: Weight Loss Effects

- A study indicated that patients taking 300 mg of DNP daily experienced significant weight loss (2-3 pounds per week) without dietary changes. However, the narrow therapeutic window poses risks of toxicity .

Neuroprotective Effects

Recent investigations have suggested that 3-Methyl-DNP may have neuroprotective properties. It has been shown to induce neurotrophic factors that are beneficial for neuronal health.

Case Study: Neurodegenerative Disorders

- Research published in PubMed Central discusses the potential of DNP as a treatment for neurodegenerative diseases like Alzheimer's and Parkinson's by promoting neuronal health through mitochondrial function enhancement .

Antidiabetic Properties

The compound is also being explored for its antidiabetic effects. By enhancing mitochondrial function and energy metabolism, it may improve insulin sensitivity and help manage diabetes.

Research Findings:

- A study on liposomal formulations of DNP showed promising results in improving glucose metabolism in diabetic models .

Toxicological Profile

While exploring its applications, it is crucial to acknowledge the toxicological aspects associated with 3-Methyl-DNP. The compound can lead to severe side effects, including hyperthermia, tachycardia, and even death at high doses.

Toxic Effects Summary Table

| Effect | Description |

|---|---|

| Hyperthermia | Elevated body temperature due to increased metabolic rate |

| Tachycardia | Increased heart rate as a response to metabolic stress |

| Multi-organ dysfunction | Potential failure of organs due to excessive metabolic activity |

| Death | Cardiac arrest or other complications from overdose |

Mechanism of Action

The primary mechanism of action of 3-Methyl-2,4-dinitrophenol involves its role as an oxidative phosphorylation uncoupler. It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in metabolic rate . This mechanism is similar to that of other dinitrophenols, which have been studied for their effects on metabolism and energy production.

Comparison with Similar Compounds

3-Methyl-2,4-dinitrophenol can be compared with other nitrophenols such as:

2,4-Dinitrophenol: Known for its use as a weight loss agent in the early 20th century, it shares similar toxicological properties and mechanisms of action.

4-Nitrophenol: Used in the synthesis of pharmaceuticals and as a pesticide intermediate, it differs in its substitution pattern and specific applications.

2-Methyl-4,6-dinitrophenol: Another methyl-substituted dinitrophenol, it is used in similar environmental and analytical applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in scientific research.

Biological Activity

3-Methyl-2,4-dinitrophenol (3-MDNP) is a synthetic compound belonging to the family of dinitrophenols (DNPs), which are known for their ability to uncouple oxidative phosphorylation in mitochondria. This property has garnered interest in both therapeutic and toxicological contexts. The following sections detail the biological activity of 3-MDNP, including its mechanisms of action, effects on metabolic processes, and potential therapeutic applications.

3-MDNP acts primarily as a protonophore , facilitating the transport of protons across mitochondrial membranes. This action disrupts the proton gradient necessary for ATP synthesis, leading to increased metabolic rates as the body attempts to compensate for the energy deficit. The uncoupling effect results in energy being released as heat rather than stored as chemical energy in ATP, which can lead to hyperthermia at higher doses .

Biological Effects

The biological effects of 3-MDNP can be categorized into several key areas:

- Metabolic Rate Increase : Studies indicate that administration of 3-MDNP can lead to significant increases in basal metabolic rates. For instance, human subjects taking doses around 0.35 mg/kg/day reported a 70-100% increase in metabolic rate within days .

- Thermoregulation : Due to its uncoupling properties, 3-MDNP can cause hyperthermia, which is a critical factor in assessing its safety and potential therapeutic window .

- Neuroprotective Effects : Low concentrations of DNP have been shown to protect neurons from various types of damage, including excitotoxicity associated with amyloid-beta peptide exposure. This neuroprotection may be linked to reduced reactive oxygen species (ROS) production and enhanced mitochondrial function under stress conditions .

Case Studies and Research Findings

Several studies have documented the effects of 3-MDNP on human subjects and animal models:

- Human Trials : In historical studies where DNP was used for weight loss, subjects reported side effects such as excessive sweating, fatigue, and headaches at doses ranging from 0.58 to 1.0 mg/kg/day. Notably, some individuals experienced significant weight loss averaging 0.45 kg/week .

- Animal Studies : Research involving rodent models demonstrated that administration of DNP resulted in increased lifespan and improved resistance to neurodegenerative processes. For example, mice treated with low doses of DNP showed enhanced survival rates compared to controls .

Data Table: Summary of Biological Effects

Toxicological Profile

While 3-MDNP exhibits certain beneficial effects at low concentrations, it is crucial to recognize its potential for toxicity:

- Acute Toxicity : High doses can lead to severe side effects such as hyperthermia, tachycardia, and multi-organ failure. Fatalities have been documented following acute exposure .

- Chronic Exposure Risks : Long-term use has been associated with liver damage and other systemic effects due to the compound's accumulation in human tissues .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-Methyl-2,4-dinitrophenol, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves nitration of methyl-substituted phenol precursors under controlled acidic conditions. For example, stepwise nitration of 3-methylphenol using nitric acid and sulfuric acid at low temperatures (0–5°C) minimizes side reactions. Purity validation requires high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) to separate nitrophenol derivatives. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation, particularly to distinguish between positional isomers (e.g., 2,4- vs. 2,5-dinitro derivatives) .

Q. How can researchers mitigate thermal instability during storage of nitrophenol derivatives like this compound?

- Methodological Answer : Store the compound at 0–6°C in amber glass vials under inert gas (e.g., argon) to prevent photodegradation and oxidative decomposition. Periodic stability testing via differential scanning calorimetry (DSC) can monitor decomposition thresholds (e.g., mp 127–129°C with decarboxylation). Use deuterated analogs (e.g., 3-Methyl-d3-4-nitrophenol-2,5,6-d3) as internal standards for long-term analytical consistency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported toxicity mechanisms of this compound?

- Methodological Answer : Discrepancies in toxicity data (e.g., mitochondrial uncoupling vs. genotoxicity) require integrated in vitro/in vivo models. Use isolated rat liver mitochondria to quantify uncoupling activity via oxygen consumption rates (OCR). Parallel assays like the Ames test or micronucleus assay assess genotoxicity. Cross-reference findings with computational models (e.g., QSAR) to predict metabolite interactions. Contradictions may arise from impurities; thus, ultra-high-purity samples (>99.5%) validated by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential .

Q. How can advanced oxidation processes (AOPs) optimize the degradation of this compound in wastewater?

- Methodological Answer : Combine hydrodynamic cavitation with Fenton’s reagent (Fe²⁺/H₂O₂) for synergistic degradation. For example, Bagal & Gogate (2013) achieved >90% degradation of 2,4-dinitrophenol at pH 3.0 using 20 kHz ultrasound and 0.1 mM Fe²⁺. Monitor intermediates via gas chromatography-mass spectrometry (GC-MS) to identify toxic byproducts (e.g., nitroso compounds). Zinc-doped TiO₂ nanoparticles under solar irradiation enhance photocatalytic efficiency by reducing electron-hole recombination .

Q. What analytical techniques differentiate this compound from structurally similar dinitrophenols in environmental samples?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and mobile phase of acetonitrile:water (60:40 v/v) at 1.0 mL/min. Retention time shifts due to methyl substitution (e.g., this compound elutes later than 2,4-dinitrophenol). Confirm identity via high-resolution MS (HRMS) with fragmentation patterns (e.g., m/z 183 [M-H]⁻ for C₇H₆N₂O₅). Isotopic labeling (e.g., deuterated standards) improves quantification accuracy in complex matrices .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting reports on the environmental persistence of this compound?

- Methodological Answer : Conduct soil microcosm studies under varying redox conditions (aerobic vs. anaerobic). Measure half-life (t₁/₂) via first-order kinetics and compare with literature. For instance, Hess et al. (1990) observed enhanced mineralization of 2,4-dinitrophenol by bacterial consortia supplemented with glucose. Use ¹⁴C-labeled this compound to track mineralization to CO₂ and incorporation into microbial biomass. Discrepancies may stem from microbial community diversity; metagenomic analysis of degraders (e.g., Pseudomonas spp.) clarifies biodegradation pathways .

Q. Methodological Challenges

Q. What precautions are necessary when handling this compound in mitochondrial uncoupling studies?

- Methodological Answer : Due to its role as an oxidative phosphorylation uncoupler, use nanomolar concentrations (10–100 nM) in isolated mitochondria to avoid complete respiratory collapse. Calibrate oxygen sensors (e.g., Clark-type electrodes) before OCR measurements. Validate uncoupling activity with positive controls (e.g., carbonyl cyanide m-chlorophenyl hydrazone, CCCP). Note that catalytic, non-stoichiometric action requires fresh stock solutions to prevent dimerization, which reduces efficacy .

Properties

IUPAC Name |

3-methyl-2,4-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWQQNOSQNSCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073950 | |

| Record name | Phenol, 3-methyl-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-66-9 | |

| Record name | Phenol, 3-methyl-2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methyl-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.